molecular formula C12H14O3 B8740664 Ethyl 2-(phenoxymethyl)prop-2-enoate CAS No. 62680-47-1

Ethyl 2-(phenoxymethyl)prop-2-enoate

Cat. No. B8740664
CAS RN: 62680-47-1
M. Wt: 206.24 g/mol
InChI Key: OCTNSVPQFFDELX-UHFFFAOYSA-N
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Description

Ethyl 2-(phenoxymethyl)prop-2-enoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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properties

CAS RN

62680-47-1

Product Name

Ethyl 2-(phenoxymethyl)prop-2-enoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(phenoxymethyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

OCTNSVPQFFDELX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-bromomethylacrylate (2.00 g, 10.4 mmol, ref: Villieras, J. and Rambaud, M. Synthesis, 1982, 914) and phenol(975 mg, 1.0 eq) in dry THF (20 mL) under N2 at 0° C. was treated with anhydrous K2CO3 (1.43 g, 1.0 mol eq). No reaction was observed for 1 h. Anhydrous DMF (20 mL) was added and stirred for 2 h at 0° C. and for 1 h at room temperature. After evaporation of DMF, water(100 mL) was added, and the reaction was extracted with ethyl acetate (100 mL×2). The organic extract was washed with brine (100 mL), dried (anh. Na2SO4), filtered and concentrated. Flash chromatography (40% CH2Cl2/hexanes) gave 1.712 g (80%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
975 mg
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
80%

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